Eleutherin, (-)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

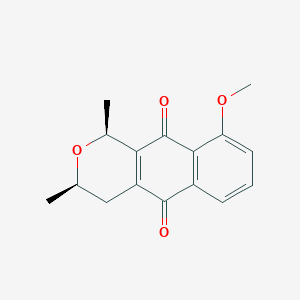

Eleutherin, (-)-, is a pyranonaphthoquinone derivative that inhibits DNA topoisomerase II.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that Eleutherin exhibits promising antibacterial properties, particularly against Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial resistance mechanisms, specifically through interactions with regulatory proteins such as QacR and BlaR1. Molecular docking studies revealed that Eleutherin has a significant affinity for these targets, suggesting its potential as a therapeutic adjuvant to combat antibiotic resistance in bacteria .

Table 1: Antibacterial Efficacy of Eleutherin

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 165 µg/mL | Inhibition of efflux pump |

Anticancer Properties

Eleutherin has been extensively studied for its anticancer effects, particularly in breast cancer. Research utilizing network pharmacology approaches and in vitro validation has shown that Eleutherin can induce apoptosis in cancer cells and inhibit cell cycle progression. One study reported that treatment with extracts containing Eleutherin led to a 93.6% increase in apoptotic cells among T47D breast cancer cells . Additionally, the compound was found to affect multiple signaling pathways associated with cancer progression, including the P53 and MAPK pathways .

Table 2: Anticancer Effects of Eleutherin

| Cancer Cell Line | Apoptosis Induction (%) | Key Pathways Affected |

|---|---|---|

| T47D | 93.6 | P53, MAPK, PI3K-Akt |

| HeLa | Significant increase | Apoptosis-related pathways |

Antioxidative Potential

The antioxidative properties of Eleutherin have also been explored, particularly in the context of food applications. Studies have shown that extracts from Eleutherine bulbosa exhibit significant antioxidative activity, which can be beneficial for food preservation and health supplementation. The ability to inhibit enzymes such as elastase and collagenase suggests potential applications in anti-aging products .

Table 3: Antioxidative Activity of Eleutherin Extracts

| Assay Type | IC50 Value (mg/mL) | Comparison with Standard |

|---|---|---|

| Anti-elastase | 7.76 | Lower than epigallocatechin gallate (0.03) |

| Anti-collagenase | 0.53 | Lower than ascorbic acid (0.025) |

Other Therapeutic Applications

Beyond its antibacterial and anticancer properties, Eleutherin has been implicated in various traditional medicinal practices among indigenous communities for treating conditions such as diabetes and respiratory disorders . Its rich phytochemical profile includes flavonoids and phenolic compounds that contribute to its broad spectrum of biological activities.

Case Studies

Case Study 1: Breast Cancer Treatment

A study investigated the effects of Eleutherine bulbosa extracts on breast cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through various mechanisms involving gene regulation and signaling pathway modulation.

Case Study 2: Antimicrobial Resistance

Another research effort focused on the role of Eleutherin in reversing antibiotic resistance in Staphylococcus aureus, highlighting its potential use alongside traditional antibiotics to enhance treatment efficacy.

Eigenschaften

CAS-Nummer |

22768-95-2 |

|---|---|

Molekularformel |

C16H16O4 |

Molekulargewicht |

272.29 g/mol |

IUPAC-Name |

(1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m1/s1 |

InChI-Schlüssel |

IAJIIJBMBCZPSW-BDAKNGLRSA-N |

SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

Isomerische SMILES |

C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

Kanonische SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alloeleutherin, Eleutherin, (-)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.